molecular formula C22H14ClN3O3 B12987283 2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B12987283
M. Wt: 403.8 g/mol
InChI Key: LZEWKUFWXCXHNC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound characterized by a quinoline core substituted with a 4-chlorophenyl group at the 2-position and a 3-nitrophenyl group at the N-position of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The 2-position of the quinoline core is substituted with a 4-chlorophenyl group through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide by reacting the substituted quinoline with 3-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of derivatives with different substituents at the 4-position of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features suggest it could interact with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of both nitro and chloro groups provides sites for further modification to enhance biological activity and pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable quinoline core and reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the quinoline core could intercalate with DNA or inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinoline-4-carboxamide: Lacks the nitro group, potentially altering its biological activity.

    N-(3-nitrophenyl)quinoline-4-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions.

    2-phenylquinoline-4-carboxamide: Lacks both the chloro and nitro groups, serving as a simpler analog.

Uniqueness

2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 3-nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents on the quinoline core makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C22H14ClN3O3

Molecular Weight

403.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H14ClN3O3/c23-15-10-8-14(9-11-15)21-13-19(18-6-1-2-7-20(18)25-21)22(27)24-16-4-3-5-17(12-16)26(28)29/h1-13H,(H,24,27)

InChI Key

LZEWKUFWXCXHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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